molecular formula C12H11FN2O B13254135 2-[(4-Fluorophenyl)methoxy]pyridin-3-amine

2-[(4-Fluorophenyl)methoxy]pyridin-3-amine

Cat. No.: B13254135
M. Wt: 218.23 g/mol
InChI Key: QFKMVDCJDXQKHC-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methoxy]pyridin-3-amine ( 2092583-51-0) is a high-value fluorinated aromatic building block with the molecular formula C 12 H 11 FN 2 O and a molecular weight of 218.23 g/mol . This compound is expertly designed for researchers in medicinal chemistry and drug discovery, serving as a critical advanced intermediate for the synthesis of more complex target molecules. The structure of this compound combines two privileged scaffolds in drug design: an aminopyridine ring and a fluorinated benzyl ether. The aminopyridine moiety is a common pharmacophore that can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The incorporation of a fluorine atom on the phenyl ring is a strategic modification widely used in lead optimization to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability . As such, this chemical is an essential reagent for constructing compound libraries in high-throughput screening, exploring structure-activity relationships (SAR), and developing potential active pharmaceutical ingredients (APIs). This product is offered with guaranteed high purity and is intended for research applications in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

2-[(4-fluorophenyl)methoxy]pyridin-3-amine

InChI

InChI=1S/C12H11FN2O/c13-10-5-3-9(4-6-10)8-16-12-11(14)2-1-7-15-12/h1-7H,8,14H2

InChI Key

QFKMVDCJDXQKHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OCC2=CC=C(C=C2)F)N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

A prominent method involves palladium-catalyzed amination or etherification of halogenated pyridine derivatives with 4-fluorobenzyl derivatives or their equivalents.

  • Catalysts and Ligands: Commonly used catalysts include [(cinnamyl)PdCl]2 or Pd(OAc)2 with ligands such as t-BuXPhos, BippyPhos, or SPhos, facilitating efficient C–N or C–O bond formation under mild conditions.

  • Typical Conditions: Reactions are conducted in aqueous micellar media (e.g., TPGS-750-M) or organic solvents like toluene or 1,4-dioxane at temperatures ranging from 50°C to 110°C. Bases such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K3PO4) are employed to deprotonate amines or phenols.

  • Example: Using general Method A, 3-aminopyridine derivatives are coupled with 4-bromobenzyl or 4-bromophenyl derivatives in the presence of [(cinnamyl)PdCl]_2 and t-BuXPhos to yield the corresponding ether or amine-substituted pyridine.

Nucleophilic Substitution of Halomethyl Pyridines

An alternative route involves nucleophilic substitution of 2-(chloromethyl)pyridine derivatives with 4-fluorophenol or 4-fluorobenzylamine under basic conditions.

  • Reagents: 2-(Chloromethyl)pyridin-3-amine hydrochloride or protected analogs react with 4-fluorophenyl nucleophiles in the presence of silver carbonate or potassium carbonate as base.

  • Conditions: The reaction is typically carried out in toluene or dichloromethane at elevated temperatures (e.g., 90–110°C) in the dark to avoid side reactions.

  • Outcome: This method affords the 2-[(4-fluorophenyl)methoxy]pyridin-3-amine intermediate with good yields (39–94%).

Deprotection and Functional Group Transformations

  • Methyl Ether Deprotection: When methyl-protected intermediates are used, demethylation is performed using aluminum chloride (AlCl_3) in dichloromethane at room temperature. This step removes methyl ethers to reveal free phenols or amines.

  • Reductive Amination: For analogs requiring alkylation on the amine nitrogen, reductive amination with aldehydes (e.g., 4-fluorobenzaldehyde) using sodium triacetoxyborohydride (NaBH(OAc)_3) is employed, followed by deprotection steps.

Representative Synthetic Route Example

Step Reactants & Conditions Product Yield (%) Notes
1 2-(Chloromethyl)-4-methoxypyridin-3-amine hydrochloride + 4-fluorophenylboronic acid, PdCl2(PPh3)2, Na2CO3, 1,4-dioxane/H2O, 90°C 2-[(4-Fluorophenyl)methoxy]-4-methoxypyridin-3-amine 77–100 Suzuki–Miyaura cross-coupling
2 Product from Step 1 + AlCl3, CH2Cl_2, r.t. 2-[(4-Fluorophenyl)methoxy]pyridin-3-amine 18–72 Demethylation of methoxy group
3 Optional reductive amination with 4-fluorobenzaldehyde, NaBH(OAc)3, AcOH, CH2Cl_2 Alkylated amine derivatives 53–84 For N-alkyl analogs

Research Outcomes and Analytical Data

  • Yields: The palladium-catalyzed coupling reactions typically yield the target compounds in 70–90% range after purification.

  • Purification: Flash chromatography on silica gel using ethyl acetate/n-heptane mixtures is the standard method for isolating pure products.

  • Characterization: Products are confirmed by ^1H NMR, ^13C NMR, and mass spectrometry (MALDI or ESI-MS). For example, the mass spectrum of 2-[(4-fluorophenyl)methoxy]pyridin-3-amine shows an [M+H]^+ peak consistent with the calculated molecular weight (e.g., m/z 339.1503 for C20H20O2N2F).

  • Physicochemical Properties: These compounds exhibit moderate aqueous solubility and stability under reaction conditions, with selectivity indices influenced by substitution patterns on the pyridine and phenyl rings.

Summary Table of Key Preparation Methods

Method Key Reagents Catalyst/Base Conditions Yield Range Notes
Pd-Catalyzed Cross-Coupling 3-Aminopyridine derivatives + 4-bromofluorobenzene [(cinnamyl)PdCl]_2, t-BuXPhos, NaOt-Bu 50–110°C, aqueous micellar or organic solvent 70–90% Efficient C–N and C–O bond formation
Nucleophilic Substitution 2-(Chloromethyl)pyridin-3-amine + 4-fluorophenol Ag2CO3 or K2CO3 90–110°C, toluene or CH2Cl2 39–94% Direct ether formation
Deprotection Methyl ethers AlCl3, CH2Cl_2 Room temperature 18–72% Demethylation to free phenol/amine
Reductive Amination Amines + 4-fluorobenzaldehyde NaBH(OAc)_3, AcOH Room temperature 53–84% N-alkylation of amines

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)methoxy]pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine compounds .

Scientific Research Applications

2-[(4-Fluorophenyl)methoxy]pyridin-3-amine is a chemical compound that has applications in chemistry, biology, medicine, and industry. Its unique structure, featuring a fluorophenyl group attached to a methoxy group connected to a pyridine ring, makes it valuable in scientific research.

Scientific Research Applications

  • Chemistry It serves as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
  • Biology It is studied for its potential biological activities, including antimicrobial and antiviral properties.
  • Medicine Research is being conducted to explore its potential as a therapeutic agent for various diseases.
  • Industry It is used in developing new materials and as an intermediate in the synthesis of pharmaceuticals.

2-[(4-Fluorophenyl)methoxy]pyridin-3-amine is of interest in medicinal chemistry because of its structural characteristics and potential biological activities. Research suggests it has anti-inflammatory effects, anticancer potential, and interacts with receptors. The presence of the fluorine atom is believed to enhance binding affinity to various receptors and enzymes, which may modulate their activity. The compound's mechanisms involve enzyme modulation, such as inhibiting COX enzymes to reduce pro-inflammatory mediators, and enhanced receptor binding due to the fluorine atom, which may facilitate interactions with specific receptors involved in pain and inflammation pathways.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methoxy]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[(4-Fluorophenyl)methoxy]pyridin-3-amine with structurally or functionally related compounds, emphasizing molecular features, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Physical Properties Biological Activity/Applications Reference
2-[(4-Fluorophenyl)methoxy]pyridin-3-amine (Target) C₁₂H₁₁FN₂O 218.23 4-Fluorobenzyloxy (position 2), NH₂ (position 3) Not explicitly reported (likely synthesized via methods in ) Hypothesized kinase inhibition or antimicrobial activity
2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine (ST-8987) C₁₃H₁₀FN₃ 227.24 4-Fluorophenyl (position 2), methyl (position 7) Purity: 98%, MFCD06655296 Potential antiparasitic or anticancer applications
N-(4-Fluorophenyl)-2-(5-fluoropyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (S5) C₁₈H₁₂F₂N₄ 322.31 5-Fluoropyridyl (position 2), N-methyl Brown solid, RP chromatography purification Evaluated for visceral leishmaniasis
6-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]pyridin-3-amine C₁₁H₁₄N₄O 218.26 Pyrazolylmethoxy (position 6) NMR spectral data available (calculated) Structural analog for drug discovery
4-Fluoro-3-methoxypyridin-2-amine C₆H₇FN₂O 142.13 4-Fluoro, 3-methoxy (pyridine core) CAS: 1561781-82-5, MFCD28669843 Intermediate for functionalized pyridine derivatives

Key Observations:

Structural Variations :

  • Core Heterocycle : The target compound uses a pyridine core, whereas ST-8987 and S5 incorporate imidazo[1,2-a]pyridine, which enhances planarity and binding to ATP pockets in kinases .
  • Substituent Effects : Fluorine substitution improves metabolic stability and membrane permeability. For example, S5's dual fluorine atoms (on pyridin-2-yl and phenyl groups) may enhance target selectivity , while the target compound’s 4-fluorobenzyloxy group balances lipophilicity and steric bulk.

Synthesis and Purification :

  • Imidazopyridine derivatives (e.g., S5, ST-8987) are synthesized via multicomponent reactions or Suzuki-Miyaura couplings, followed by reverse-phase chromatography . The target compound likely employs similar coupling strategies, as seen in ’s synthesis of N-aryl imidazopyridines .

Biological Relevance: Imidazopyridines (e.g., S5, ST-8987) show promise against parasitic diseases like leishmaniasis, attributed to their ability to disrupt parasite redox metabolism . The target compound’s pyridine scaffold may offer analogous mechanisms but with reduced steric hindrance.

Physicochemical Data :

  • Melting points for fluorophenyl-substituted analogs range from 149–173°C (), influenced by crystallinity and hydrogen bonding . The target compound’s melting point is expected to align with this range.
  • LC-MS and NMR data () provide benchmarks for validating synthetic success and purity .

Biological Activity

2-[(4-Fluorophenyl)methoxy]pyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including interactions with molecular targets, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a 4-fluorophenyl moiety. The presence of the fluorine atom is believed to enhance binding affinity to various receptors and enzymes, which may modulate their activity. Its classification as an aromatic amine suggests significant reactivity due to the aromatic ring structure.

Biological Activity Overview

Research indicates that 2-[(4-Fluorophenyl)methoxy]pyridin-3-amine exhibits several biological activities, particularly in the following areas:

  • Anti-inflammatory Effects :
    • The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies have indicated that it can significantly suppress COX-2 activity, suggesting its utility in treating inflammatory conditions .
  • Anticancer Potential :
    • Similar compounds have been associated with pathways relevant to cancer therapy. The modulation of enzyme activities by this compound may play a role in cancer cell proliferation and survival.
  • Interactions with Receptors :
    • Interaction studies reveal that the compound can bind to various biological targets, affecting physiological responses. For instance, it has been suggested that its interactions with metabotropic glutamate receptors could provide insights into its role in central nervous system disorders .

The mechanisms through which 2-[(4-Fluorophenyl)methoxy]pyridin-3-amine exerts its effects are multifaceted:

  • Enzyme Modulation : The compound's ability to inhibit COX enzymes suggests a mechanism involving the reduction of pro-inflammatory mediators.
  • Receptor Binding : Enhanced binding affinity due to the fluorine atom may facilitate interactions with specific receptors involved in pain and inflammation pathways.

Comparative Analysis

To understand the uniqueness of 2-[(4-Fluorophenyl)methoxy]pyridin-3-amine, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesDifferences
2-FluoropyridineSimple fluorinated pyridineLacks methoxy group
4-MethoxypyridineContains methoxy groupLacks fluorine atom
2-(4-Methoxyphenyl)pyridineSimilar structure but without fluorineNo fluorine substitution
2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amineSimilar reactivity; different substitution patternDifferent positioning of substituents

The presence of both the methoxy and fluorine groups in 2-[(4-Fluorophenyl)methoxy]pyridin-3-amine confers distinct chemical and physical properties that enhance its biological activity compared to other compounds listed.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that compounds similar to 2-[(4-Fluorophenyl)methoxy]pyridin-3-amine showed significant inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Animal Models :
    • Research utilizing carrageenan-induced paw edema models indicated that derivatives exhibited pronounced anti-inflammatory effects, supporting their potential use in pain management therapies .
  • Molecular Imaging :
    • PET imaging studies highlighted the compound's ability to cross the blood-brain barrier, suggesting applications in neuropharmacology and CNS disorder treatments .

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